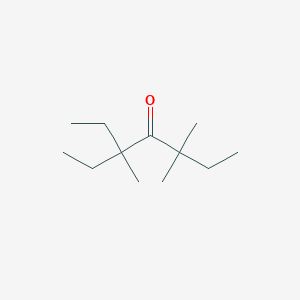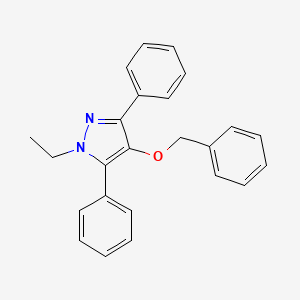
Ethyl 2-chloro-4,4,4-trifluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C6H8ClF3O2. It is also known by its synonym, Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate . This compound is characterized by the presence of a chloro group and three fluorine atoms, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chlorotrifluoroethylene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluorobutyrate: An ethyl ester of 4,4,4-tributyric acid, used as a spin trapping reagent in spectroscopy.
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne used in regioselectivity studies.
Uniqueness
Ethyl 2-chloro-4,4,4-trifluorobutanoate is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and industrial applications .
Propiedades
Número CAS |
59608-84-3 |
|---|---|
Fórmula molecular |
C6H8ClF3O2 |
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
ethyl 2-chloro-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3 |
Clave InChI |
LBTUHGFHTUMQFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

